molecular formula C10H7FN2O B8763445 2(1H)-Pyrazinone, 5-(4-fluorophenyl)-

2(1H)-Pyrazinone, 5-(4-fluorophenyl)-

Cat. No.: B8763445
M. Wt: 190.17 g/mol
InChI Key: CGPWKPWQRYVINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(1H)-Pyrazinone, 5-(4-fluorophenyl)- is a heterocyclic compound with the molecular formula C10H7FN2O and a molecular weight of 190.18 g/mol It is characterized by the presence of a fluorophenyl group attached to a pyrazin-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrazinone, 5-(4-fluorophenyl)- typically involves the reaction of 4-fluoroaniline with pyrazine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the pyrazin-2-ol ring . The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for 2(1H)-Pyrazinone, 5-(4-fluorophenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrazinone, 5-(4-fluorophenyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2(1H)-Pyrazinone, 5-(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

5-(4-fluorophenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)9-5-13-10(14)6-12-9/h1-6H,(H,13,14)

InChI Key

CGPWKPWQRYVINE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)C=N2)F

Origin of Product

United States

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